molecular formula C23H30O7 B1673111 Judeol CAS No. 96571-13-0

Judeol

Cat. No.: B1673111
CAS No.: 96571-13-0
M. Wt: 418.5 g/mol
InChI Key: PTVABGVMGJFKGM-GHEGTYFOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Sesquiterpenoid Discovery within Fungal Metabolites

The investigation into fungal metabolites has historically yielded a rich array of structurally diverse and biologically active compounds. Fungi, particularly higher fungi, represent an extensive and largely untapped reservoir of natural products, with an estimated 1.5 million species globally, of which only about 7% have been chemically explored uni.lu. Basidiomycetes, comprising approximately 30% of described higher fungi, are notably prolific producers of terpenoid natural products, including sesquiterpenoids uni.lunih.gov. The discovery of protoilludane sesquiterpenoids, characterized by an annulated 5/6/4-ring system, dates back to 1950 with the isolation of illudol (B579531) from the mushroom Omphalotus olearius (formerly Clitocybe illudens) uni.luamazonaws.com. This early finding underscored the potential of basidiomycetes as a source of unique chemical scaffolds. Over the past seven decades, more than 180 protoilludane natural products have been identified from fungal, plant, and marine sources, highlighting their structural diversity and relevance in drug discovery uni.lu.

Contextualization of Judeol as a Sesquiterpene Aryl Ester within Natural Product Research

This compound is classified as a sesquiterpene aryl ester, a specific type of sesquiterpenoid nih.govfoodb.canih.govnih.gov. These compounds are secondary metabolites often found in fungi, particularly within the Armillaria genus, also known as honey fungi uni.lunih.govnih.govnih.gov. Chemically, this compound is a complex organic compound, an ester derived from benzoic acid and a cyclobutane-indene derivative foodb.ca. Its intricate structure features multiple chiral centers, along with hydroxyl and hydroxymethyl groups, which contribute to its polar characteristics foodb.ca. The isolation of this compound, alongside other sesquiterpene aryl esters such as 4-O-methylmelleolide and melleolide, from the mycelial extract of Armillaria mellea by Donnelly et al. in 1985 marked a significant contribution to the understanding of metabolites from this fungal species nih.govnih.govnih.govnih.gov.

Significance of this compound as a Bioactive Compound from Basidiomycetes

The significance of this compound stems from its biological activity, particularly its potent antibacterial properties. Research has demonstrated that this compound exhibits strong antibacterial activity against Gram-positive bacteria nih.govnih.govnih.gov. This characteristic places this compound within a broader group of bioactive compounds produced by Armillaria mellea, which are known for various pharmacological effects, including antimicrobial, immunomodulatory, and anticonvulsant functions uni.luctdbase.org. Basidiomycetes, as a whole, have been recognized as a valuable source of bioactive compounds, including antibiotics and antifungals, which continue to be important for drug discovery despite advancements in synthetic methods uni.luctdbase.orgmetabolomicsworkbench.org. The presence of such compounds underscores the ecological roles of these fungi and their potential for pharmaceutical applications metabolomicsworkbench.org.

Overview of Current Academic Research Trajectories for this compound

Current academic research trajectories for natural products like this compound are primarily focused on exploring their therapeutic potential and understanding their biosynthesis. The unique chemical structures found in natural products make them excellent leads for new drug development uni.lumetabolomicsworkbench.orgdb-thueringen.de. For this compound and similar sesquiterpene aryl esters from Armillaria mellea, research continues to investigate their antimicrobial activities nih.gov. Broader research on fungal metabolites, including sesquiterpenoids, involves elucidating their structures, determining their bioactivities (e.g., antimicrobial, antifungal, cytotoxic), and understanding their biosynthetic pathways uni.lunih.govchem960.commitoproteome.org. Challenges in this field include optimizing fungal culture parameters to enhance metabolite production and further elucidating the molecular pharmacological mechanisms of these compounds, as well as the relationship between their structure and function uni.lu. The ongoing functional characterization of sesquiterpene synthases (STSs) from basidiomycetes is crucial for expanding scientific knowledge and leveraging these compounds for advanced biotechnology nih.gov.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96571-13-0

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 2,3,4-trihydroxy-6-methylbenzoate

InChI

InChI=1S/C23H30O7/c1-10-5-14(25)19(27)20(28)16(10)21(29)30-15-8-23(4)13-7-22(2,3)6-11(13)18(26)12(9-24)17(15)23/h5,11,13,15,18,24-28H,6-9H2,1-4H3/t11-,13+,15-,18+,23-/m1/s1

InChI Key

PTVABGVMGJFKGM-GHEGTYFOSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C)O)O)O

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O[C@@H]2C[C@]3(C2=C([C@H]([C@H]4[C@@H]3CC(C4)(C)C)O)CO)C)O)O)O

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C)O)O)O

Appearance

Solid powder

Other CAS No.

96571-13-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Judeol; 

Origin of Product

United States

Origin and Isolation Methodologies of Judeol

Biological Source Identification: Armillaria mellea (Honey Fungus) as a Producer Organismrsc.orgnih.govibe.edu.pl

Judeol has been identified as a natural product synthesized by the basidiomycete fungus Armillaria mellea. rsc.orgnih.govibe.edu.pl This fungus, commonly known as the honey fungus, is a widespread species recognized for its pathogenic and saprophytic interactions with a broad range of plant hosts. A. mellea is a prolific producer of a diverse array of secondary metabolites, among which are the sesquiterpene aryl esters, a class of compounds to which this compound belongs. researchgate.netsisef.org The production of these metabolites is a significant area of research due to their potential biological activities.

Armillaria mellea produces a variety of bioactive compounds, including polysaccharides, indole compounds, and notably, over 50 different sesquiterpenoids. rsc.orgibe.edu.pl this compound is one of these sesquiterpenoid aryl esters, which are considered major constituents of both the mycelium and fruiting bodies of the fungus. rsc.orgibe.edu.pl

For the production and isolation of this compound and other sesquiterpenoids, submerged or liquid fermentation of Armillaria mellea mycelium is a commonly employed method. researchgate.netsisef.org This approach allows for controlled growth conditions and efficient extraction of metabolites.

Cultivation Conditions:

Media: Various liquid culture media are used, such as potato dextrose broth (PDB) or synthetic media like the Norkrans medium. sisef.orgcdnsciencepub.com A common medium formulation includes malt extract, D-glucose, and yeast extract (YM6.3). d-nb.info

Inoculation and Incubation: The liquid medium is inoculated with mycelial plugs from agar plates. d-nb.info The cultures are then incubated on a shaker at a controlled temperature, typically around 23-24°C, for a period ranging from 14 to over 30 days to allow for sufficient mycelial growth and metabolite production. sisef.orgd-nb.infocdnsciencepub.com

Extract Preparation: After the incubation period, the mycelial biomass is separated from the culture broth by filtration. cdnsciencepub.com The mycelium is then dried (e.g., freeze-dried) and pulverized. google.comnih.gov The dried mycelial powder is subjected to solvent extraction to isolate the secondary metabolites. cdnsciencepub.comnih.gov The culture broth can also be extracted separately to recover any secreted compounds. cdnsciencepub.com

Table 1: Mycelial Culture Cultivation and Extract Preparation Parameters for Armillaria mellea
ParameterDescriptionCommon Examples/Values
Culture TypeMethod of growing the mycelium.Submerged/Liquid Culture researchgate.netsisef.org
Culture MediaNutrient source for fungal growth.Potato Dextrose Broth (PDB), YM6.3, Norkrans synthetic medium sisef.orgd-nb.infocdnsciencepub.com
Incubation TemperatureOptimal temperature for growth and metabolite production.23-24°C sisef.orgd-nb.info
Incubation TimeDuration of the cultivation period.14 to over 30 days sisef.orgd-nb.infocdnsciencepub.com
Post-Cultivation ProcessingSteps to prepare the mycelium for extraction.Filtration, Freeze-drying, Pulverization google.comnih.gov

This compound, along with other sesquiterpenoids, has been reported in the mycelium, fruiting bodies, and rhizomorphs of Armillaria mellea. rsc.org While the mycelium is often used for controlled production, the naturally occurring fruiting bodies and the root-like structures known as rhizomorphs also serve as sources of these compounds. rsc.orgibe.edu.pl

Research has shown that the concentration of different sesquiterpenoids can vary between these different fungal parts. For instance, in one study, the content of a related compound, armillarin, was found to be highest in the mycelium, followed by the fruiting bodies and then the rhizomorphs. rsc.org This suggests that the metabolic profile of A. mellea can differ depending on the specific part of the fungus being analyzed.

Extraction Techniques for this compound from Fungal Biomass

The extraction of this compound from the biomass of Armillaria mellea involves the use of appropriate solvents and methodologies to efficiently isolate the target compound from the complex fungal matrix.

Solvent extraction is a fundamental step in the isolation of this compound. The choice of solvent is critical for maximizing the yield of sesquiterpene aryl esters.

Common Solvents: Alcohols, such as ethanol and methanol, are frequently used for the extraction of bioactive compounds from A. mellea. google.comnih.gov Chloroform and ethyl acetate have also been employed to extract crude metabolites from both the mycelium and the culture broth. d-nb.infocdnsciencepub.com

Extraction Process: The process typically involves macerating or refluxing the dried and powdered fungal material with the selected solvent. google.comgoogle.com For instance, dried fruiting bodies or mycelium can be extracted with ethanol at temperatures ranging from 40-75°C. google.com The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites. google.com

Table 2: Solvents Used in the Extraction of Compounds from Armillaria mellea
SolventTarget Fungal MaterialExtraction Method
EthanolMycelium, Fruiting Bodies google.comnih.govUltrasonic extraction, Reflux google.comnih.gov
MethanolMycelium cdnsciencepub.comSoxhlet extraction cdnsciencepub.com
ChloroformMycelium, Culture Broth cdnsciencepub.comLiquid-liquid extraction, Soxhlet extraction cdnsciencepub.com
Ethyl AcetateCulture Supernatant d-nb.infoLiquid-liquid extraction d-nb.info
Petroleum EtherMycelium, Fruiting Bodies fao.orgUltrasonic-assisted extraction fao.org

To enhance extraction efficiency and reduce the use of harsh solvents, advanced extraction techniques can be applied.

Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt the fungal cell walls, facilitating the release of intracellular metabolites into the solvent. fao.org UAE has been successfully optimized for the extraction of melleolides, a class of compounds closely related to this compound, from both wild A. mellea fruiting bodies and cultured mycelium using petroleum ether as the solvent. fao.org Optimal conditions for this method have been determined to be a material-to-liquid ratio of 1:20 g/mL, an ultrasonic power of 300 W, and an ultrasonic time of 20 minutes. fao.org

Advanced Purification Strategies for this compound Isolationd-nb.infocdnsciencepub.comsioc-journal.cn

Following the initial extraction, the crude extract contains a mixture of various compounds. Therefore, advanced purification strategies, primarily based on chromatography, are essential to isolate this compound in a pure form.

Column Chromatography: This is a fundamental technique used for the separation of compounds from the crude extract.

Silica Gel Chromatography: The crude extract is often first subjected to column chromatography on silica gel. cdnsciencepub.comsioc-journal.cn Different solvent systems, such as chloroform-methanol or petroleum ether-acetone gradients, are used to elute fractions with varying polarities. sioc-journal.cn

Sephadex LH-20 Chromatography: This size-exclusion chromatography is used for further purification of the fractions obtained from silica gel chromatography. sioc-journal.cn It is effective in separating compounds based on their molecular size, often using methanol or a chloroform-methanol mixture as the eluent. sioc-journal.cn

Reverse-Phase Chromatography (RP-C18): For final purification, reverse-phase chromatography is frequently employed. d-nb.infosioc-journal.cn This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as methanol-water or acetonitrile-water gradients). d-nb.infosioc-journal.cn

The combination of these chromatographic techniques allows for the isolation of pure this compound from the complex mixture of metabolites present in the Armillaria mellea extract.

No Information Found for the Chemical Compound "this compound"

Following a comprehensive search for the chemical compound "this compound," no relevant scientific information was found regarding its origin, discovery, or isolation. The term "this compound" does not appear to be a recognized name for a chemical compound in the scientific literature based on the conducted searches.

The search results did not yield any data pertaining to a substance with this name, and therefore, it is not possible to provide an article on its isolation methodologies, including chromatographic separations or other preparative techniques. The information available from the searches was related to general topics of Judaism and natural resources, as well as established chemical separation techniques like chromatography, but with no specific application to a compound named "this compound."

Given the absence of any reference to "this compound" in the provided search results, the subsequent sections of the requested article concerning its isolation and purification cannot be developed.

Biosynthetic Pathways and Enzymology of Judeol

The Mevalonate (B85504) Pathway as the Precursor Route for Sesquiterpenoids

The mevalonate pathway is responsible for generating the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are then condensed to form longer prenyl diphosphates, which serve as precursors for a vast array of terpenoids, including sesquiterpenoids. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govwikipedia.orgnih.govnih.govtandfonline.com

The mevalonate pathway commences with acetyl-CoA. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, followed by a second condensation to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The reduction of HMG-CoA produces (R)-mevalonate, a step catalyzed by HMG-CoA reductase, which is often considered a rate-limiting enzyme in sterol biosynthesis. wikipedia.orgpnas.org Mevalonate then undergoes phosphorylation by mevalonate kinase, followed by subsequent decarboxylation to form IPP. mdpi.comnih.govwikipedia.orgnih.gov IPP is then isomerized to DMAPP. mdpi.comnih.gov

These C5 units (IPP and DMAPP) are sequentially condensed to form longer isoprenoid precursors. The reaction of DMAPP with one unit of IPP yields geranyl diphosphate (B83284) (GPP, C10). Further condensation of GPP with another IPP unit produces farnesyl diphosphate (FPP, C15). mdpi.comnih.govfrontiersin.orgnih.govnih.gov FPP serves as the common C15 precursor for all sesquiterpenoids, including the core skeleton of Judeol. mdpi.comnih.govfrontiersin.orgnih.govtandfonline.comkegg.jpresearchgate.netresearchgate.netebi.ac.ukmdpi.com

The mevalonate pathway is widely conserved and functional in fungi. nih.gov Fungi, particularly higher fungi such as Basidiomycota (which includes Armillaria species), are prolific producers of diverse terpenoid natural products, including sesquiterpenoids. mdpi.comresearchgate.netresearchgate.netresearchgate.net The biosynthesis of sesquiterpenoids in fungi proceeds from the cyclization of farnesyl diphosphate (FPP). mdpi.comnih.govresearchgate.net

In some anaerobic fungi, the mevalonate pathway genes can exhibit extreme AT-biases in their genome composition, with a preference for rare and semi-rare AT-rich tRNAs. This can impact the heterologous expression of these genes in model hosts like E. coli, often requiring codon optimization to rescue growth and improve production of mevalonate and subsequent isoprenoids. nih.govresearchgate.net Furthermore, in fungal pathogens like Aspergillus fumigatus, the mevalonate pathway is metabolically linked to the biosynthesis of both ergosterol (B1671047) (a major target of antifungal drugs) and siderophores (iron-scavenging molecules crucial for virulence). Mevalonate has been identified as a limiting factor in ergosterol biosynthesis under iron-limited conditions, highlighting its critical role in fungal physiology and pathogenicity. pnas.org

Enzymatic Transformations in this compound Biosynthesis

The conversion of farnesyl diphosphate (FPP) into the complex tricyclic sesquiterpene core of this compound involves a series of enzymatic transformations, followed by post-cyclization modifications.

The initial step in sesquiterpenoid biosynthesis from FPP is typically catalyzed by sesquiterpene synthases (STSs), also known as terpene cyclases. These enzymes facilitate the loss of the diphosphate moiety from FPP, generating an allylic cation that undergoes intramolecular cyclization and subsequent rearrangements to form various cyclic sesquiterpene skeletons. mdpi.comnih.govresearchgate.netfrontiersin.orgkegg.jpresearchgate.netresearchgate.net For this compound, which possesses a protoilludane-type sesquiterpene skeleton, the cyclization likely proceeds through a protoilludyl cation intermediate. mdpi.comnih.gov

While specific enzymes directly characterized for this compound's biosynthesis are not extensively detailed in general literature, studies on related fungal sesquiterpene aryl esters, such as the melleolides (also from Armillaria species), provide strong analogies. Melleolides are hybrid molecules composed of a tricyclic, chiral sesquiterpene protoilludene alcohol esterified with orsellinic acid or its derivatives. researchgate.net Their biosynthesis involves terpene synthases for the formation of the sesquiterpene core and subsequently, cytochrome P450 monooxygenases for various oxidative modifications, including hydroxylation. researchgate.netresearchgate.netfrontiersin.org It is highly probable that similar classes of enzymes are involved in the formation of the sesquiterpene backbone of this compound.

This compound is characterized as a sesquiterpene aryl ester. cannalib.euscispace.comontosight.ai This indicates that following the cyclization of FPP to form the sesquiterpene alcohol core, an esterification reaction occurs where an aryl acid moiety is attached. For melleolides, a closely related class of compounds, the sesquiterpene core is esterified with orsellinic acid or its derivatives. researchgate.net Therefore, it is inferred that the aryl ester formation in this compound likely involves the enzymatic transfer of an aryl acid, such as a benzoic acid derivative (given this compound's chemical name includes "benzoic acid"), to a hydroxyl group on the cyclized sesquiterpene scaffold. ontosight.ai This type of modification, involving the formation of aryl esters, is a common diversification strategy in natural product biosynthesis and is often catalyzed by specific acyltransferases or esterases. google.comresearchgate.netaurigeneservices.comnih.govorganic-chemistry.org

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of complex fungal secondary metabolites, including sesquiterpenoids, is typically under sophisticated genetic and molecular regulation. Genes encoding enzymes involved in a particular biosynthetic pathway are often clustered together in fungal genomes, facilitating their coordinated expression. kegg.jpresearchgate.net This arrangement, known as a gene cluster, allows for efficient regulation of the entire pathway. kegg.jpresearchgate.net

The regulation of gene expression can occur at various levels, including transcriptional control, where regulatory genes encode proteins that bind to specific regulatory sequences upstream of biosynthetic genes, influencing their transcription. youtube.comnih.gov For fungal terpenoids, environmental cues and internal signals can trigger or modulate the expression of these gene clusters. For instance, in Sanghuangporus baumii, the biosynthesis of triterpenoids via the mevalonate pathway can be induced by methyl jasmonate (MeJA), which upregulates the expression of key genes like squalene (B77637) synthase. tandfonline.com While specific regulatory mechanisms for this compound are not explicitly detailed, it is expected that its production is similarly controlled by a complex interplay of genetic elements and environmental factors, ensuring its synthesis under specific physiological conditions of the producing fungus.

Chemical Synthesis and Analog Development of Judeol

Synthetic Approaches to the Judeol Core Structure

The synthesis of the this compound core structure, with its multiple chiral centers and fused ring system, requires precise control over stereochemistry and regioselectivity.

Total synthesis aims to construct a complex molecule from simpler, readily available precursors. While this compound was initially isolated from natural sources, attempts at its total synthesis have been reported. For instance, a ChemInform Abstract from 1985, referencing work by Donnelly and co-workers, indicates efforts toward the total synthesis and configurational assignment of this compound (1c) researchgate.net. This report noted that the stereoselectivity achieved during the synthesis was "disappointing," highlighting the inherent difficulties in precisely controlling the formation of its numerous chiral centers researchgate.net. Despite these challenges, such total synthesis efforts are invaluable for confirming proposed structures and developing novel synthetic methodologies applicable to other complex natural products nih.govtapi.com.

Semi-synthesis, or partial chemical synthesis, leverages naturally occurring compounds as starting materials to produce novel derivatives, often with enhanced properties or for structural elucidation google.comscripps.edunih.gov. Given that this compound is a metabolite of Armillaria mellea, semi-synthetic approaches are particularly relevant. For instance, related melleolides, also isolated from Armillaria mellea and sharing structural similarities with this compound, have had their absolute configurations determined through semi-synthesis and subsequent comparison of optical rotations mdpi.com. This methodology demonstrates the utility of semi-synthesis in navigating the complexity of natural products, allowing for targeted modifications or structural confirmations that might be more challenging or less efficient through total synthesis from basic building blocks google.comscispace.com. While specific semi-synthetic modifications directly yielding this compound from other Armillaria mellea metabolites are not extensively detailed in public records, the principle remains a viable avenue for producing this compound or its close derivatives from abundant natural precursors.

Design and Synthesis of this compound Analogues and Derivatives

The creation of analogues and derivatives is a fundamental aspect of chemical biology and drug discovery, allowing for the systematic exploration of chemical space around a lead compound.

Rational design involves utilizing detailed knowledge of a compound's chemical structure and its interaction with biological targets to guide the synthesis of new molecules evitachem.comwhiterose.ac.ukmitoproteome.org. Given this compound's complex architecture, including its benzoic acid moiety esterified to a cyclobutane-indene ring system with multiple chiral centers uni.lucannalib.eu, rational design principles can be applied. This approach would involve identifying key pharmacophoric elements within the this compound structure responsible for its observed biological activities, such as its antibacterial properties mdpi.commdpi.com. Subsequent modifications could then be designed to optimize these features, potentially leading to analogues with improved potency, selectivity, or other desirable chemical properties. Computational modeling and in silico screening can play a significant role in predicting the effects of structural changes before embarking on laboratory synthesis db-thueringen.de.

Library synthesis involves the creation of diverse collections of compounds, often through combinatorial chemistry, which are then screened for biological activity. High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds against specific biological targets or disease models. While specific initiatives for this compound-focused library synthesis are not widely reported, the general principles of HTS and chemical library development are highly applicable. Researchers could synthesize libraries of this compound analogues by varying substituents on its benzoic acid or cyclobutane-indene moieties, or by exploring different ester linkages. These libraries could then be subjected to HTS against various bacterial strains or other relevant biological targets to identify novel active compounds or to refine the understanding of this compound's mechanism of action.

Structure-Activity Relationship (SAR) Studies for Synthetic this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's chemical structure influence its biological activity google.comdb-thueringen.de. This compound and closely related melleolides have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis ATCC6633 and Staphylococcus aureus ATCC53156 mdpi.commdpi.com.

SAR studies on synthetic this compound analogues would systematically investigate the impact of various structural alterations on this antimicrobial activity. For instance, modifying the hydroxyl or hydroxymethyl groups, altering the substitution patterns on the benzoic acid ring, or changing the stereochemistry of the cyclobutane-indene system could reveal critical structural determinants for activity. By synthesizing a series of analogues with targeted modifications and evaluating their biological potency, researchers can establish a detailed SAR profile. This profile would provide insights into the optimal structural features required for potent antibacterial activity, guiding further lead optimization and the development of more effective compounds google.comdb-thueringen.de.

For example, a study on melleolide antibiotics, which are structurally related to this compound and also isolated from Armillaria mellea, has explored their structure-activity relationships, indicating the importance of specific functional groups and the protoilludene core for their biological effects. Such findings provide a foundation for similar detailed SAR investigations on this compound and its synthetic derivatives.

Molecular Mechanisms of Judeol S Biological Activities

Elucidation of Antibacterial Action Mechanisms

Judeol and other compounds from Armillaria mellea, such as sesquiterpene aryl esters and melleolides, have demonstrated antibacterial activity. ijirset.comresearchgate.netscispace.com The mechanisms by which this compound inhibits bacterial growth and viability are not yet fully elucidated, but some potential modes of action have been suggested for the melleolide class. db-thueringen.de

Available research indicates that this compound and other melleolides show antibacterial activity specifically against Gram-positive bacteria. ijirset.comresearchgate.netscispace.com This suggests a selective interaction with components or processes unique to Gram-positive bacterial cells. addgene.orgnih.govresearchgate.net Examples of Gram-positive bacteria against which melleolides have shown activity include Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes. ijirset.combiorxiv.org The differential susceptibility between Gram-positive and Gram-negative bacteria highlights the importance of the bacterial cell wall structure in the mechanism of action, as Gram-positive bacteria possess a thick layer of peptidoglycan which differs significantly from the cell wall of Gram-negative bacteria. addgene.orgbiorxiv.org

The exact ways in which this compound modulates essential bacterial biochemical processes are not extensively detailed in current research. However, for the melleolide class, it has been suggested that the α,β-unsaturated carbonyl moiety may be involved in their mode of action, potentially acting as a Michael acceptor. db-thueringen.de Modulation of essential processes such as protein synthesis, the tricarboxylic acid cycle, and DNA and RNA synthesis have been observed with other antibacterial compounds, leading to cell collapse, but a direct link of these effects to this compound requires further investigation. nih.gov

Investigation of Antifungal Action Mechanisms

This compound, as a melleolide, is also associated with antifungal activity observed in Armillaria species. researchgate.net However, the mechanisms behind these antifungal properties are not fully understood. researchgate.net

Research on melleolides suggests that their antifungal activity against certain filamentous ascomycetes and basidiomycetes may be correlated with the position of a double bond in the protoilludene core structure. db-thueringen.deresearchgate.net This indicates that structural features of the compound are critical for its effect on fungal cells. The impact on fungal cellular integrity and metabolism is a common theme in antifungal mechanisms, often involving disruption of the cell membrane (e.g., targeting ergosterol (B1671047) synthesis or function) or inhibition of cell wall synthesis. nih.govnih.govlibretexts.orgyoutube.commdpi.comnih.govfrontiersin.org However, specific details on how this compound affects fungal cellular integrity or metabolism are not clearly defined in the available literature, beyond the potential correlation with structural features of the melleolide class.

Identification of Specific Molecular Targets and Pathways

The identification of specific molecular targets and pathways for this compound's biological activities is an ongoing area of research. While a potential involvement of the α,β-unsaturated carbonyl as a Michael acceptor has been suggested for melleolides in their antibacterial action, definitive protein or enzymatic targets within bacterial or fungal cells have not been clearly established for this compound based on the reviewed literature. db-thueringen.de Understanding the specific molecular interactions is crucial for a complete picture of this compound's mechanisms of action. cymitquimica.comnih.gov

Enzymatic Interactions and Their Modulation by this compound

This compound is a sesquiterpene aryl ester natural product isolated from the fungus Armillaria mellea. mitoproteome.orguni-freiburg.demetabolomicsworkbench.orgnih.gov Research into the biological activities of compounds derived from A. mellea has revealed various effects, including antimicrobial and cytotoxic properties. mitoproteome.orgmetabolomicsworkbench.org Within this context, studies have explored the interactions of these fungal metabolites with various enzymatic systems.

Notably, sesquiterpene aryl esters, the class of compounds to which this compound belongs, have been reported to modulate carbohydrate metabolising enzymes. nih.gov This suggests that this compound may influence metabolic pathways involving carbohydrates through direct or indirect interactions with the enzymes facilitating these processes. While the precise mechanisms and the extent of modulation for specific carbohydrate metabolising enzymes by this compound are not extensively detailed in the available information, this finding highlights a potential area of biological activity related to enzymatic function.

Studies on other compounds isolated from Armillaria mellea provide further context regarding the enzymatic interactions of metabolites from this source. For instance, melleolides, another group of sesquiterpene aryl esters from A. mellea, have been investigated for their enzyme inhibition activities, including against Protein kinase C theta (PKC-θ). metabolomicsworkbench.org These investigations into related compounds underscore the broader potential for A. mellea metabolites to interact with and modulate enzyme activity, although specific quantitative data such as IC50 values for this compound's effect on PKC-θ or other enzymes were not provided in the examined literature.

The biosynthesis of melleolides, including this compound, also involves specific enzymatic processes, such as those catalyzed by protoilludene synthase and polyketide synthase, indicating the integral role of enzymes in the natural production of these compounds within the organism.

Based on the available information, the primary reported enzymatic interaction for this compound is the modulation of carbohydrate metabolising enzymes. nih.gov Further detailed research is needed to fully elucidate the scope and mechanisms of this compound's interactions with specific enzymes and the resulting biological consequences.

Reported Enzymatic Modulation Activity of this compound

CompoundEnzyme Class/TargetType of InteractionResearch Finding
This compoundCarbohydrate metabolising enzymesModulationReported to modulate enzyme activity. nih.gov
This compoundProtein kinase C theta (PKC-θ)Potential InteractionContextualized within studies of related A. mellea compounds showing inhibition, but specific data for this compound not provided. metabolomicsworkbench.org

Advanced Spectroscopic Characterization of Judeol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules like Judeol. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the number and type of atoms, their electronic environment, and their connectivity within the molecule.

1D and 2D NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY)

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable in the structural determination of complex natural products such as this compound.

1H NMR Spectroscopy: Provides information on the different types of protons in the molecule, their chemical environment (indicated by chemical shift, δ), and their coupling interactions with neighboring protons (indicated by splitting patterns and coupling constants, J). Analysis of the integration of signals reveals the relative number of protons giving rise to each signal.

13C NMR Spectroscopy: Provides information on the different types of carbon atoms in the molecule, their chemical environment (indicated by chemical shift, δ), and whether they are methyl, methylene, methine, or quaternary carbons (often determined using techniques like DEPT).

Correlation Spectroscopy (COSY): A 2D NMR technique that reveals correlations between protons that are coupled to each other through bonds. This helps establish proton-proton connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): A 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). This is crucial for assigning proton signals to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NMR experiment that shows correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. This is particularly useful for determining the relative stereochemistry and conformation of a molecule.

The structural deduction of this compound was achieved through detailed spectroscopic analysis, which would have involved the interpretation of data from these various NMR experiments to piece together the complex sesquiterpene aryl ether structure. For instance, analysis of NOESY data has been used to determine the relative configurations of related protoilludane sesquiterpenoids.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a complementary technique to NMR, providing information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C23H30O7, HRMS would provide a highly accurate m/z value for the molecular ion or a characteristic adduct, confirming this elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides insights into the connectivity of atoms and the presence of specific substructures within the molecule. By analyzing the mass differences between the precursor ion and the fragment ions, and among the fragment ions themselves, characteristic fragmentation pathways can be identified. This fragmentation pattern acts as a "fingerprint" for the molecule and can be compared to databases or used to deduce structural features. For this compound, MS/MS analysis would yield fragment ions corresponding to the cleavage of bonds within the sesquiterpene core and the aryl ether moiety, providing evidence for the presence and arrangement of these structural units.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are valuable techniques for identifying the functional groups present in this compound. These methods measure the absorption of infrared radiation by the molecule, which causes vibrations of specific bonds. The frequencies at which absorption occurs are characteristic of different functional groups.

By examining the IR spectrum of this compound, characteristic absorption bands would be observed for key functional groups expected in its sesquiterpene aryl ether structure, such as hydroxyl (-OH) stretches, carbonyl (C=O) stretches (if present in derivatives), C-H stretches (both aliphatic and aromatic), C-O stretches (from the ether and ester linkages), and potentially C=C stretches from any double bonds in the sesquiterpene core or aromatic ring. The "fingerprint region" of the IR spectrum (typically 1200-700 cm⁻¹) contains a complex pattern of bands unique to each molecule, providing an additional means of identification and confirmation. FT-IR offers advantages in terms of speed and sensitivity compared to dispersive IR.

An example of typical IR absorption ranges for common functional groups is provided below:

Functional GroupBond VibrationWavenumber Range (cm⁻¹)Intensity
AlcoholsO-H stretch3600-3200Strong, broad
AlkanesC-H stretch2850-3000Medium
AlkenesC=C stretch1680-1620Often weak
Aromatic CompoundsC=C stretch~1585Medium
Carbonyl (Ketones)C=O stretch1750-1710Strong
Carbonyl (Esters)C=O stretch1750-1735Strong
EthersC-O stretch1300-1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores within a molecule, which are functional groups or conjugated systems that absorb light in the UV and visible regions of the electromagnetic spectrum.

An example of UV-Vis absorption data for a compound with conjugated systems is shown below:

CompoundChromophoreλmax (nm)
1,3-ButadieneConjugated diene~217
AcetoneCarbonyl (n→π)~270
BenzeneAromatic ring (π→π)~255

The application of these advanced spectroscopic techniques in combination provides a comprehensive approach to the structural characterization of this compound and its derivatives, allowing for the confident elucidation and confirmation of their molecular structures.

X-ray Crystallography for Definitive Absolute Stereochemical Assignment

X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline molecules, including the crucial assignment of absolute stereochemistry researchgate.netnih.gov. For complex natural products like this compound, which contains several stereocenters, confirming the absolute configuration is paramount for understanding their biological activity and chemical behavior nih.govontosight.ai.

The principle behind absolute stereochemistry determination by X-ray crystallography relies on anomalous scattering, a phenomenon where the interaction of X-rays with electrons causes a phase shift researchgate.netnih.gov. This effect is particularly pronounced with heavier atoms and when using X-ray wavelengths close to an absorption edge of an atom in the crystal researchgate.netsoton.ac.uk. By analyzing the differences in intensity between Bijvoet pairs of reflections, the absolute structure can be determined researchgate.netnih.gov. The Flack parameter is a commonly used indicator to assess the confidence of the absolute structure assignment from the diffraction data nih.govsoton.ac.uk.

In the context of research involving this compound, X-ray analysis has been utilized to confirm the structure of related compounds scispace.com. Studies on other fungal protoilludane sesquiterpenoids, a class that includes this compound, have successfully employed X-ray crystallography to establish absolute configurations mdpi.com. In some instances, derivatization of the natural product with a group containing a heavier atom, such as a bromobenzoate or dinitrophenylhydrazone, may be necessary to enhance anomalous scattering and facilitate absolute stereochemistry determination, particularly for molecules composed primarily of light atoms like carbon, hydrogen, and oxygen researchgate.netmdpi.com. While specific crystallographic data for this compound itself were not detailed, the application of this technique to structurally similar compounds underscores its importance in definitively assigning the absolute configuration within this class of natural products scispace.commdpi.com.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Validation

The complete and confident structural elucidation of complex organic molecules like this compound is rarely achieved through a single analytical technique. Instead, it requires the synergistic integration of data obtained from multiple spectroscopic methods chemrxiv.orgstudypug.comneurips.cc. This multi-spectroscopic approach provides complementary information that, when combined, allows for a comprehensive and validated structural assignment studypug.comarxiv.orglehigh.edu.

Key spectroscopic techniques routinely employed include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) studypug.comarxiv.orglehigh.eduuci.eduresearchgate.netresearchgate.net.

NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity and spatial arrangement of atoms within the molecule arxiv.orglehigh.eduresearchgate.net. 1D NMR spectra (H and C) reveal the types and environments of protons and carbons, while 2D NMR experiments, such as COSY, HSQC, and HMBC, establish correlations between coupled nuclei and through-bond or through-space interactions, allowing for the construction of the molecular skeleton and the assignment of resonances uci.eduresearchgate.netyoutube.com.

IR Spectroscopy: Is primarily used to identify the presence of specific functional groups within the molecule based on characteristic vibrational frequencies arxiv.orglehigh.edu. For this compound, IR spectroscopy would provide evidence for hydroxyl, carbonyl (ester), and aromatic functionalities, consistent with its proposed structure nih.govontosight.ai.

Mass Spectrometry: Provides the molecular weight and often the elemental composition of the compound through the molecular ion peak arxiv.orglehigh.edu. Fragmentation patterns observed in MS can also provide valuable clues about the substructures present in the molecule arxiv.orglehigh.edu. High-resolution MS can determine the exact molecular formula lehigh.edu.

By integrating the data from these and potentially other techniques such as UV-Vis and Circular Dichroism (CD) spectroscopy (especially for chiral molecules), researchers can build a robust model of the molecular structure studypug.comneurips.ccarxiv.org. Consistency across the data from different methods serves to validate the proposed structure, ensuring accuracy in the final assignment of this compound and its derivatives. This integrated approach is standard practice in natural product chemistry for the definitive characterization of novel and complex compounds chemrxiv.orgstudypug.comneurips.cc.

Future Directions and Emerging Research Avenues for Judeol

Exploration of Novel Judeol Analogues from Undiscovered Fungal Strains

The primary known source of this compound is Armillaria mellea. mdpi.comrsc.orgacademicjournals.org However, fungi, particularly higher fungi like Basidiomycota, are a vast and largely untapped reservoir of structurally diverse natural products, including terpenoids such as protoilludanes, the class to which this compound belongs. mdpi.com Exploring undiscovered or less-studied fungal strains, especially those within the Basidiomycota phylum and other symbiotic or endophytic fungi, could lead to the isolation of novel this compound analogues. mdpi.comnih.gov These analogues may exhibit enhanced or different biological activities compared to the parent compound. Techniques involving the isolation and cultivation of fungal strains from diverse ecological niches, followed by targeted extraction and spectroscopic analysis, are crucial for this exploration. nih.gov High-throughput screening methods could then be employed to evaluate the bioactivity profiles of extracts and isolated compounds from these novel sources.

Advanced Synthetic Methodologies for Stereoselective Access to this compound and its Complex Derivatives

The complex, stereochemically rich structure of this compound presents challenges and opportunities for chemical synthesis. uni.lu Developing advanced synthetic methodologies, particularly those enabling stereoselective access to this compound and its various derivatives, is a critical future direction. organic-chemistry.orgnih.govua.esmit.edunih.gov Current synthetic strategies for complex natural products often involve multi-step routes, and improving efficiency, yield, and stereocontrol is paramount. mit.edu Future research could focus on:

Asymmetric Synthesis: Developing enantioselective catalytic reactions to control the stereocenters present in this compound's structure. organic-chemistry.orgmit.edu

Total Synthesis Refinements: Improving existing total synthesis routes or devising novel, more convergent, and efficient pathways. cannalib.eu

Synthesis of Analogues: Designing and synthesizing structural analogues of this compound with modifications to the sesquiterpene core or the aryl ester moiety to explore structure-activity relationships.

Flow Chemistry and Automation: Implementing continuous flow processes and automation to enable scalable and reproducible synthesis of this compound and its derivatives. mit.edu

Such advancements in synthetic chemistry would facilitate the production of sufficient quantities of this compound and its analogues for comprehensive biological evaluation and potentially lead to the discovery of more potent or selective compounds.

Application of Advanced "-Omics" Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Advanced "-omics" technologies, such as metabolomics and proteomics, offer powerful tools to gain deeper insights into the biological effects and mechanisms of action of natural products like this compound. stjude.orgstjude.orgstjude.orgnih.govibe.edu.plnih.govresearchgate.netmdpi.com

Metabolomics: Applying metabolomics can help identify metabolic pathways influenced by this compound treatment in biological systems (e.g., microbial cultures, cell lines). stjude.orgstjude.orgnih.gov This can reveal the downstream effects of this compound and provide clues about its cellular targets. stjude.orgnih.gov

Proteomics: Proteomic studies can identify the proteins that interact with this compound or whose expression levels are altered in response to this compound exposure. stjude.orgstjude.orgnih.govresearchgate.netmdpi.com This can directly aid in identifying protein targets and understanding the molecular mechanisms underlying its biological activities. mdpi.com Techniques like thermal proteome profiling (TPP) or differential affinity chromatography coupled with mass spectrometry can be employed for target deconvolution. mdpi.com

Integrating data from both metabolomics and proteomics studies can provide a comprehensive picture of how this compound affects cellular processes, leading to a better understanding of its bioactivity and potential therapeutic applications.

Deeper Mechanistic Investigations of Uncharacterized Biological Activities

While this compound has shown antimicrobial activity, the precise molecular mechanisms underlying this and potentially other biological activities remain to be fully elucidated. mdpi.comacademicjournals.orgnih.govresearchgate.net Future research should focus on detailed mechanistic investigations. nih.govuvlf.skijirset.com

Antimicrobial Mechanism: Pinpointing the specific cellular targets and pathways in bacteria that are affected by this compound. This could involve studies on cell wall synthesis, membrane integrity, protein synthesis, or nucleic acid replication. ijirset.com

Other Potential Activities: Exploring and characterizing other potential biological activities suggested by its structural class or observed in preliminary screenings, such as antifungal, antiviral, or cytotoxic effects. mdpi.comnih.gov For any observed activity, detailed studies are needed to understand the molecular events triggered by this compound binding or interaction. nih.govuvlf.sk

Understanding the detailed mechanisms of action is crucial for evaluating this compound's therapeutic potential and for rational design of more effective analogues.

Strategies for Sustainable Production and Biosynthetic Engineering of this compound

As a natural product, the sustainable production of this compound is an important consideration for its future development. This involves exploring both improved extraction from natural sources and developing biotechnological production methods. researchgate.netplanettogether.comutwente.nlicm.edu.plsustainability-management.wiki

Optimized Fungal Cultivation: Research into optimizing the culture conditions for Armillaria mellea or other potential fungal producers to enhance this compound yield. academicjournals.org This could involve media optimization, temperature control, and genetic manipulation of the fungal strains.

Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in fungal species. nih.govcannalib.eu Identifying the genes and enzymes involved would open possibilities for biosynthetic engineering. aist.go.jpnih.gov

Heterologous Expression: Engineering heterologous host organisms (e.g., bacteria, yeast, or other fungi) to produce this compound or its precursors through synthetic biology and metabolic engineering approaches. aist.go.jpnih.gov This could provide a more controlled and scalable production method compared to traditional fungal fermentation.

Sustainable Extraction Methods: Developing environmentally friendly and efficient methods for extracting this compound from fungal biomass, minimizing the use of hazardous solvents and reducing waste. researchgate.netplanettogether.com

Combining these strategies can lead to sustainable and economically viable methods for producing this compound for research and potential commercial applications.

Q & A

Q. How to systematically identify research gaps in Judeol's existing literature for hypothesis generation?

Methodological Answer:

  • Conduct a systematic literature review using databases (PubMed, SciFinder, Web of Science) with Boolean search terms (e.g., "this compound AND synthesis," "this compound AND pharmacokinetics") .
  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope. For example: "How does this compound's antioxidant activity (Intervention) compare to ascorbic acid (Comparison) in murine models (Population) over 12 weeks (Time)?" .
  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions .

Q. What experimental methodologies are suitable for initial characterization of this compound's physicochemical properties?

Methodological Answer:

  • Thermal Stability : Differential Scanning Calorimetry (DSC) under nitrogen atmosphere (heating rate: 10°C/min).
  • Solubility : Use the shake-flask method across pH 1–7.4 buffers, analyzed via HPLC .
  • Structural Analysis : Combine NMR (¹H, ¹³C, 2D-COSY) and FT-IR spectroscopy to confirm functional groups .
Analytical Technique Parameter Measured Key Considerations
HPLCPurityColumn type (C18), mobile phase pH
DSCMelting PointHeating rate, inert gas flow
NMRMolecular StructureSolvent compatibility, decoupling

Q. How to design a reproducible synthesis protocol for this compound?

Methodological Answer:

  • Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE) .
  • Document step-by-step procedures, including purification (e.g., recrystallization solvents, column chromatography gradients) .
  • Validate reproducibility through triplicate trials and statistical analysis (RSD < 5%) .

Advanced Research Questions

Q. How to address contradictions in reported biological activity of this compound across in vitro and in vivo studies?

Methodological Answer:

  • Data Triangulation : Compare assay conditions (e.g., cell line viability, animal model species) .
  • Dose-Response Analysis : Replicate studies with standardized this compound concentrations (e.g., 1–100 µM) and negative/positive controls .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data, assess heterogeneity (I² statistic), and identify confounding variables .

Q. What strategies resolve discrepancies in this compound's thermodynamic stability under varying environmental conditions?

Methodological Answer:

  • Controlled Replication : Conduct stability tests in humidity chambers (25°C/60% RH vs. 40°C/75% RH) with HPLC monitoring .
  • Degradation Pathway Modeling : Apply Arrhenius equation to predict shelf-life, validated by LC-MS identification of degradation products .
  • Statistical Validation : Use ANOVA to compare batch variability and Tukey’s test for pairwise differences .

Q. How to ensure methodological rigor in this compound's pharmacokinetic studies?

Methodological Answer:

  • Study Design : Use crossover trials in animal models to minimize inter-subject variability .
  • Sampling Protocol : Collect plasma at logarithmic intervals (0.5, 1, 2, 4, 8 hrs) post-administration, analyzed via LC-MS/MS .
  • Ethical Compliance : Adhere to IACUC guidelines for humane endpoints and sample size justification .

Data Analysis & Reproducibility

Q. What statistical approaches are optimal for interpreting this compound's dose-dependent cytotoxicity data?

Methodological Answer:

  • Fit sigmoidal curves (Hill equation) to calculate IC₅₀ values with 95% confidence intervals .
  • Address outliers using Grubbs’ test and non-parametric alternatives (e.g., Kruskal-Wallis) if normality assumptions fail .

Q. How to enhance reproducibility in this compound-related computational modeling (e.g., molecular docking)?

Methodological Answer:

  • Software Validation : Cross-verify results using AutoDock Vina and Schrödinger Glide .
  • Parameter Transparency : Report force field settings (e.g., AMBER99SB), grid box dimensions, and scoring functions .

Ethical & Reporting Standards

Q. What frameworks ensure ethical rigor in this compound research involving human-derived cell lines?

Methodological Answer:

  • Obtain IRB approval for primary cell use, document informed consent protocols .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How to structure a manuscript on this compound’s novel applications to meet journal criteria?

Methodological Answer:

  • Follow IMRaD structure: Highlight this compound’s mechanistic novelty in the Introduction; detail synthesis validation in Methods .
  • Use CONSORT diagrams for in vivo studies or CHEMDNER for chemical entity recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Judeol
Reactant of Route 2
Judeol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.